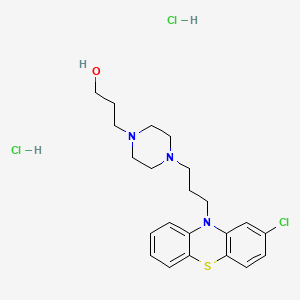
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a phenothiazine moiety, and a chlorinated aromatic ring. It is often used in research due to its unique chemical properties and potential therapeutic applications .
準備方法
The synthesis of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process that includes the reaction of 2-chloro-10-phenothiazine with a piperazine derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions.
Biology: In biological research, it is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antipsychotic or antidepressant agent.
Industry: In the industrial sector, it may be used in the development of new materials or as a component in chemical formulations.
作用機序
The mechanism of action of 1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
類似化合物との比較
1-Piperazinepropanol, 4-(3-(2-chloro-10-phenothiazinyl)propyl)-, dihydrochloride can be compared with other similar compounds:
Similar Compounds: Similar compounds include other phenothiazine derivatives such as chlorpromazine and fluphenazine.
特性
CAS番号 |
74038-03-2 |
|---|---|
分子式 |
C22H30Cl3N3OS |
分子量 |
490.9 g/mol |
IUPAC名 |
3-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)11-3-9-24-12-14-25(15-13-24)10-4-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
InChIキー |
KIIPVZSBRBRMPI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


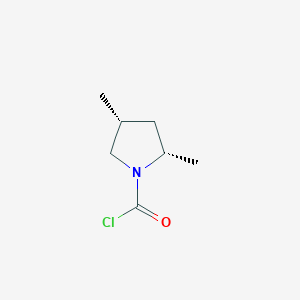
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
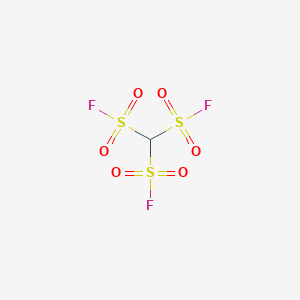
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
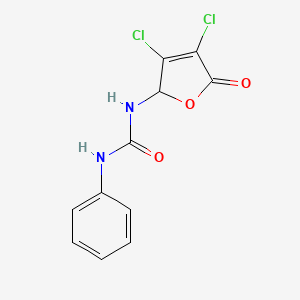
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)


![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

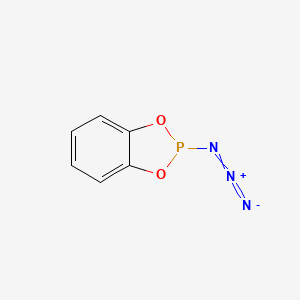
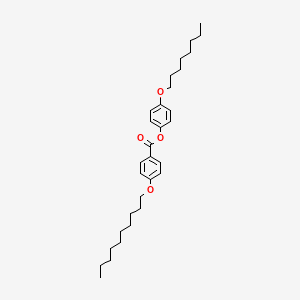
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
